Benzenesulfonic acid, 4-(diphenylphosphino)-
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Overview
Description
4-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound with the molecular formula C18H15O3PS. It is known for its unique structure, which includes a phosphine group attached to a benzenesulfonic acid moiety. This compound is widely used in various chemical reactions and industrial applications due to its ability to act as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylphosphino)benzenesulfonic acid typically involves the reaction of diphenylphosphine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(diphenylphosphino)benzenesulfonic acid may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Coordination: The compound can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of nucleophiles such as amines or alcohols.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Oxidation: Formation of phosphine oxide derivatives.
Substitution: Formation of sulfonate esters or amides.
Coordination: Formation of metal-ligand complexes.
Scientific Research Applications
4-(Diphenylphosphino)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(diphenylphosphino)benzenesulfonic acid primarily involves its role as a ligand in coordination chemistry. The phosphine group can donate electron density to transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)benzenesulfonic acid: Similar structure but with the phosphine group attached to the ortho position of the benzene ring.
Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt: Contains three sulfonic acid groups and is used in different catalytic applications.
Uniqueness
4-(Diphenylphosphino)benzenesulfonic acid is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness allows it to form highly stable and selective metal-ligand complexes, making it a valuable compound in various catalytic and synthetic applications .
Biological Activity
Benzenesulfonic acid, 4-(diphenylphosphino)-, also known as 2-(diphenylphosphino)benzenesulfonic acid, is an organophosphorus compound with significant applications in catalysis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₅O₃PS
- Molecular Weight : 346.36 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents and water due to the sulfonic acid group.
The primary biological activity of benzenesulfonic acid, 4-(diphenylphosphino)-, is attributed to its role as a ligand in transition metal complexes. These complexes facilitate various organic transformations and exhibit potential interactions with biological systems. The compound's mechanism of action involves:
- Coordination with Transition Metals : The phosphine group coordinates with metals such as palladium and nickel, forming complexes that act as catalysts in reactions like hydrogenation and cross-coupling.
- Biochemical Pathways : The resulting metal complexes can influence biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
Catalytic Applications
Benzenesulfonic acid, 4-(diphenylphosphino)- has been extensively studied for its catalytic properties in organic synthesis. Its metal complexes are utilized in:
- Heck Reaction : Used for the formation of carbon-carbon bonds.
- Hydrogenation of Ketones : Catalyzes the reduction of ketones to alcohols.
- N-Alkylation of Amines : Facilitates the alkylation process in amine derivatives.
Case Studies
-
Study on Cardiovascular Effects :
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance compared to controls. This suggests potential cardiovascular applications for compounds related to benzenesulfonic acid derivatives . -
Docking Studies :
Computational docking studies have shown that some sulfonamide derivatives, including those related to benzenesulfonic acid, may interact with calcium channels, indicating a possible mechanism for cardiovascular effects. These studies employed molecular docking tools to analyze interactions with calcium channel proteins .
Comparative Analysis
The following table summarizes the biological activity and applications of benzenesulfonic acid, 4-(diphenylphosphino)- compared to related compounds:
Compound Name | Biological Activity | Applications |
---|---|---|
Benzenesulfonic Acid, 4-(Diphenylphosphino) | Catalytic activity in organic synthesis | Hydrogenation, Heck reaction |
Triphenylphosphine-3,3′,3′′-trisulfonic Acid | Antimicrobial properties | Used in drug formulation |
Bis(p-sulfonatophenyl)phenylphosphine | Potential anti-cancer activity | Cancer therapy research |
Properties
CAS No. |
60421-69-4 |
---|---|
Molecular Formula |
C18H15O3PS |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-diphenylphosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15O3PS/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,19,20,21) |
InChI Key |
VPFKYAOGDKHTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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